tert-butyl ((1S,3S)-3-(hydroxymethyl)cyclohexyl)carbamate
Overview
Description
tert-Butyl ((1S,3S)-3-(hydroxymethyl)cyclohexyl)carbamate: is a chemical compound that features a tert-butyl group attached to a carbamate moiety, which is further connected to a cyclohexyl ring with a hydroxymethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ((1S,3S)-3-(hydroxymethyl)cyclohexyl)carbamate typically involves the reaction of a cyclohexyl derivative with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the carbamate linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve a more sustainable and versatile synthesis compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl ((1S,3S)-3-(hydroxymethyl)cyclohexyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbamate moiety can be reduced to yield the corresponding amine.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted cyclohexyl derivatives.
Scientific Research Applications
Chemistry: tert-Butyl ((1S,3S)-3-(hydroxymethyl)cyclohexyl)carbamate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural product analogs.
Biology: In biological research, this compound can be utilized as a protecting group for amines, allowing for selective deprotection under mild conditions.
Industry: In the industrial sector, this compound can be used in the production of polymers and advanced materials with tailored properties.
Mechanism of Action
The mechanism by which tert-butyl ((1S,3S)-3-(hydroxymethyl)cyclohexyl)carbamate exerts its effects involves the interaction of the carbamate moiety with specific molecular targets. The carbamate group can undergo hydrolysis to release the active cyclohexyl derivative, which can then interact with biological pathways or chemical processes. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- tert-Butyl ((1R,3R)-3-(hydroxymethyl)cyclohexyl)carbamate
- tert-Butyl ((1S,3R)-3-(hydroxymethyl)cyclohexyl)carbamate
- tert-Butyl ((1R,3S)-3-(hydroxymethyl)cyclohexyl)carbamate
Comparison: The uniqueness of tert-butyl ((1S,3S)-3-(hydroxymethyl)cyclohexyl)carbamate lies in its specific stereochemistry, which can influence its reactivity and interaction with other molecules. Compared to its stereoisomers, this compound may exhibit different physical properties, biological activities, and chemical reactivities, making it a valuable entity for targeted applications.
Properties
IUPAC Name |
tert-butyl N-[(1S,3S)-3-(hydroxymethyl)cyclohexyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-10-6-4-5-9(7-10)8-14/h9-10,14H,4-8H2,1-3H3,(H,13,15)/t9-,10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJSEPNOVVUVJA-UWVGGRQHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC[C@@H](C1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601153858 | |
Record name | rel-1,1-Dimethylethyl N-[(1R,3R)-3-(hydroxymethyl)cyclohexyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601153858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
920966-17-2 | |
Record name | rel-1,1-Dimethylethyl N-[(1R,3R)-3-(hydroxymethyl)cyclohexyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=920966-17-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-1,1-Dimethylethyl N-[(1R,3R)-3-(hydroxymethyl)cyclohexyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601153858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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